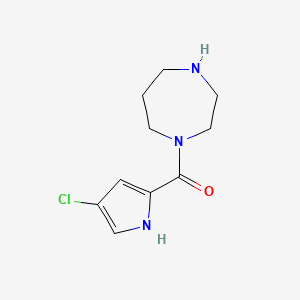![molecular formula C11H12FN3 B1519047 [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 1037163-76-0](/img/structure/B1519047.png)
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Übersicht
Beschreibung
“[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom and a methyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” includes an imidazole ring, a fluorine atom, and a methyl group . The InChI code for this compound is1S/C11H12FN3/c1-8-14-4-5-15 (8)11-3-2-9 (7-13)6-10 (11)12/h2-6H,7,13H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” include a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius . More specific properties such as density, boiling point, and melting point are not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, has been synthesized and studied for their potential in treating Alzheimer's disease. These derivatives were tested as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing good inhibitory activities, making them potential multitarget directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, a novel bipolar fluorophore, closely related in structure to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, was designed and synthesized for use in organic light-emitting diodes (OLEDs). This derivative demonstrated efficient violet-blue emission, excellent thermal stability, high triplet energy, and impressive performance as the emitting layer in non-doped OLEDs, with potential applications in green and orange-red phosphorescent OLEDs (Liu et al., 2016).
Fluorophores in Polymer Matrices
A novel type of Y-shaped fluorophores, which includes an imidazole ring similar to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, was explored for its spectral properties. These fluorophores demonstrated strong fluorescence with a large Stokes shift in certain environments, indicating potential applications in various fields including the development of materials for optical and electronic devices (Danko et al., 2012).
Luminescent Low-Cost Materials
Derivatives of imidazole, structurally related to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, have been synthesized and evaluated for their optical properties. These derivatives show promise for the development of luminescent low-cost materials, with potential applications in various technological fields (Volpi et al., 2017).
5-Lipoxygenase Inhibition
A compound structurally similar to [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine was explored as an inhibitor of 5-lipoxygenase (5-LO), a potential target for therapeutic interventions in various inflammatory and allergic conditions. The study revealed valuable structure-activity relationships and potential lead compounds for the development of orally active 5-LO inhibitors (Mano et al., 2004).
Safety and Hazards
The safety information for “[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine” includes hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds, which include [3-fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl]methanamine, have a broad range of biological activities . They are key components of functional molecules used in various applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, some imidazole derivatives have been found to regulate the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Imidazole derivatives have been reported to show remarkable antiproliferative activities against certain cell lines .
Action Environment
Eigenschaften
IUPAC Name |
[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-9(7-13)6-10(11)12/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUQOMHWNIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)




![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)
